molecular formula C10H6N4 B599663 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile CAS No. 101688-01-1

2-(Pyridin-3-YL)pyrimidine-5-carbonitrile

Cat. No.: B599663
CAS No.: 101688-01-1
M. Wt: 182.186
InChI Key: BRUQDTPKOZAXAU-UHFFFAOYSA-N
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Description

2-(Pyridin-3-YL)pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a pyridine ring fused to a pyrimidine ring, with a nitrile group attached to the fifth position of the pyrimidine ring. The unique structure of this compound imparts it with a range of biological activities, making it a valuable scaffold for the development of therapeutic agents.

Preparation Methods

The synthesis of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide generates a nitrile intermediate, which is finally reacted with sodium and ammonium chloride in ethanol to produce this compound .

Chemical Reactions Analysis

2-(Pyridin-3-YL)pyrimidine-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like trimethylsilyl cyanide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can yield pyridine N-oxides, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-(Pyridin-3-YL)pyrimidine-5-carbonitrile has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising activity as an anticancer agent by inhibiting tyrosine kinases such as the epidermal growth factor receptor (EGFR). Additionally, this compound has demonstrated antimicrobial properties, making it a potential candidate for the development of new antibiotics . In the field of material science, this compound is used as a building block for the synthesis of advanced materials with unique electronic and optical properties .

Comparison with Similar Compounds

2-(Pyridin-3-YL)pyrimidine-5-carbonitrile can be compared to other pyrimidine derivatives, such as pyrimidinone-5-carbonitriles and pyrazolo[3,4-d]pyrimidines. While these compounds share a similar core structure, this compound is unique due to the presence of the pyridine ring and nitrile group, which confer distinct biological activities. For example, pyrimidinone-5-carbonitriles have shown potent anticancer and antimicrobial activities, but their mechanism of action and molecular targets may differ from those of this compound .

Properties

IUPAC Name

2-pyridin-3-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4/c11-4-8-5-13-10(14-6-8)9-2-1-3-12-7-9/h1-3,5-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUQDTPKOZAXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857303
Record name 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101688-01-1
Record name 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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